molecular formula C12H12FN3O B7474321 N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide

N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide

Cat. No. B7474321
M. Wt: 233.24 g/mol
InChI Key: XMHOUNHZCXIFIV-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide is a chemical compound that has gained significant attention in scientific research. It is a pyrazole-based compound that has shown promising results in various biological studies.

Mechanism of Action

The exact mechanism of action of N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide is not yet fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various types of cancer. In addition, it has been reported to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is its well-established synthesis method. The compound is also commercially available, which makes it easily accessible for researchers. However, one of the limitations of using this compound is the lack of comprehensive studies on its toxicity and safety profile. Therefore, caution should be exercised when using this compound in lab experiments.

Future Directions

There are several future directions for the study of N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide. One of the potential areas of research is the development of novel drug formulations that can improve the bioavailability and pharmacokinetic properties of the compound. Another potential direction is the investigation of the compound's role in the regulation of various signaling pathways in the body. Furthermore, studies can be conducted to evaluate the safety and toxicity profile of the compound in animal models. These studies can provide valuable insights into the potential therapeutic applications of N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide.
Conclusion:
In conclusion, N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide is a pyrazole-based compound that has shown promising results in various scientific studies. It possesses anti-inflammatory, anti-cancer, and neuroprotective properties and has potential therapeutic applications in various diseases. The compound's well-established synthesis method and commercial availability make it easily accessible for researchers. However, caution should be exercised when using this compound in lab experiments due to the lack of comprehensive studies on its safety and toxicity profile. Future studies can provide valuable insights into the potential therapeutic applications of N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide.

Synthesis Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2-pyrazoline in the presence of a base. The resulting product is then treated with acetic acid to obtain the final compound. The synthesis method has been reported in various scientific journals, and it is a well-established process.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its role in pain management and neurological disorders. Various scientific studies have reported the potential of N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-9-3-4-10(7-11(9)13)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHOUNHZCXIFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-pyrazol-1-ylacetamide

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